molecular formula C9H12ClN B1614535 (2-Chloro-phenyl)-isopropyl-amine CAS No. 78235-07-1

(2-Chloro-phenyl)-isopropyl-amine

Cat. No. B1614535
CAS RN: 78235-07-1
M. Wt: 169.65 g/mol
InChI Key: JCRMYLUIMGTZSR-UHFFFAOYSA-N
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Description

(2-Chloro-phenyl)-isopropyl-amine, also known as 2C-C, is a psychoactive substance that belongs to the phenethylamine class. It was first synthesized in 1972 by Alexander Shulgin, a renowned chemist who is known for his contributions to the field of psychedelic research. 2C-C is a potent psychedelic compound that can induce altered states of consciousness and profound perceptual changes. It has been the subject of scientific research due to its potential therapeutic applications and its effects on the brain.

Mechanism Of Action

The mechanism of action of (2-Chloro-phenyl)-isopropyl-amine is not fully understood, but it is believed to act primarily as a serotonin receptor agonist. Specifically, it binds to the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. Activation of this receptor by (2-Chloro-phenyl)-isopropyl-amine leads to the release of neurotransmitters such as dopamine and norepinephrine, which may contribute to its psychoactive effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of (2-Chloro-phenyl)-isopropyl-amine are complex and varied. It has been shown to increase heart rate, blood pressure, and body temperature, which can be potentially dangerous in high doses. Additionally, (2-Chloro-phenyl)-isopropyl-amine has been shown to alter brain activity in regions involved in perception, emotion, and cognition. Its effects on neurotransmitter systems such as serotonin and dopamine may contribute to its psychoactive effects.

Advantages And Limitations For Lab Experiments

(2-Chloro-phenyl)-isopropyl-amine has several advantages and limitations for lab experiments. Its synthesis is relatively simple and can be performed with basic equipment, making it accessible for researchers. Additionally, its effects on the brain can be investigated using neuroimaging techniques such as fMRI and PET. However, (2-Chloro-phenyl)-isopropyl-amine is a controlled substance in many countries, and its use in research may be subject to legal and ethical restrictions.

Future Directions

There are several future directions for research on (2-Chloro-phenyl)-isopropyl-amine. One potential area of investigation is its therapeutic potential for mood disorders and cognitive enhancement. Additionally, further research is needed to fully understand its mechanism of action and its effects on neurotransmitter systems. Finally, more studies are needed to determine the long-term effects of (2-Chloro-phenyl)-isopropyl-amine use on the brain and body.

Scientific Research Applications

(2-Chloro-phenyl)-isopropyl-amine has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models, and it may be useful in the treatment of mood disorders. Additionally, (2-Chloro-phenyl)-isopropyl-amine has been studied for its potential to enhance cognitive function and creativity. Its effects on the brain have been investigated using neuroimaging techniques such as functional magnetic resonance imaging (fMRI) and positron emission tomography (PET).

properties

IUPAC Name

2-chloro-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRMYLUIMGTZSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335039
Record name (2-chloro-phenyl)-isopropyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-phenyl)-isopropyl-amine

CAS RN

78235-07-1
Record name 2-Chloro-N-(1-methylethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78235-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-chloro-phenyl)-isopropyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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